![molecular formula C23H23NO5S2 B281293 Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281293.png)
Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a naphthofuran derivative that has been synthesized using a specific method. In
Mechanism of Action
The mechanism of action of Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is not fully understood. However, studies have suggested that this compound inhibits the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. Moreover, this compound has also been shown to modulate the expression of specific genes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Moreover, this compound has also been shown to reduce the production of pro-inflammatory cytokines in vitro. In vivo studies have also shown that this compound has potential as an anticancer and anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate in lab experiments is its potential as a potent anticancer and anti-inflammatory agent. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research on Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate. One of the future directions is to explore the potential of this compound as a drug candidate for the treatment of cancer and inflammatory diseases. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its specific targets. Additionally, future research can focus on improving the solubility of this compound and developing more efficient synthesis methods.
Synthesis Methods
The synthesis of Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves the reaction between 2-methyl-5-nitronaphthoic acid and thionyl chloride, followed by the addition of 2-thiophenemethylamine and pentyl alcohol. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product. The purity of the product is confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Scientific Research Applications
Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. Studies have shown that Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, this compound has also shown potential as an anti-inflammatory agent.
properties
Molecular Formula |
C23H23NO5S2 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
pentyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H23NO5S2/c1-3-4-7-12-28-23(25)21-15(2)29-22-17-10-6-5-9-16(17)19(14-18(21)22)24-31(26,27)20-11-8-13-30-20/h5-6,8-11,13-14,24H,3-4,7,12H2,1-2H3 |
InChI Key |
DSCPPOSELWUILF-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CS4)C |
Canonical SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CS4)C |
Origin of Product |
United States |
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